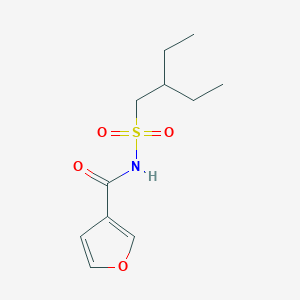![molecular formula C18H26N2O3 B7596200 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for several decades. It was first synthesized in the 1960s by scientists at the Institute of Organic Chemistry and Biochemistry in Prague, Czechoslovakia. Meclofenoxate has been studied for its potential to improve memory and cognitive function, particularly in aging populations.
Mechanism of Action
The exact mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is not fully understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for memory and cognitive function. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is thought to increase the synthesis and release of acetylcholine, as well as enhance the sensitivity of acetylcholine receptors.
Biochemical and Physiological Effects
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, as well as increase the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has also been shown to have antioxidant effects and to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and has a well-established safety profile. However, it also has limitations. It can be difficult to administer accurately, and its effects can be variable depending on the individual and the dose used.
Future Directions
There are several future directions for research on 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. It may also have potential for use in the treatment of other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanol with acryloyl chloride to form 2-methylcyclohexylacryloyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamic acid. The final step involves the reaction of the hydroxamic acid with 3-phenylpropionyl chloride to form 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee.
Scientific Research Applications
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been extensively studied for its potential cognitive-enhancing effects. In animal studies, it has been shown to improve memory and learning ability, particularly in older animals. Human studies have also demonstrated improvements in memory and cognitive function, particularly in individuals with age-related cognitive decline.
properties
IUPAC Name |
2-[[2-(2-methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-7-5-6-10-16(13)23-12-17(21)20-15(18(19)22)11-14-8-3-2-4-9-14/h2-4,8-9,13,15-16H,5-7,10-12H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAAMAMBABDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)NC(CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)
![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)

![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)